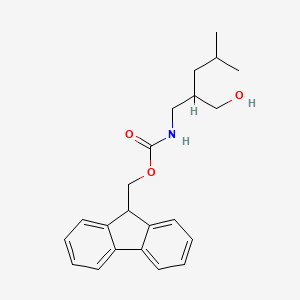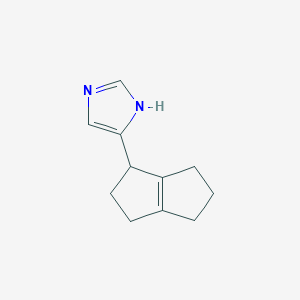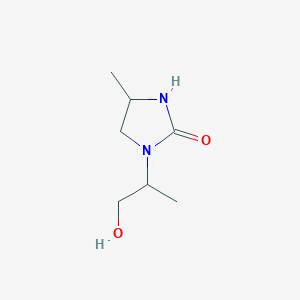![molecular formula C10H12N4 B12819453 2-(2-Propylidenehydrazinyl)-1H-benzo[d]imidazole](/img/structure/B12819453.png)
2-(2-Propylidenehydrazinyl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Propylidenehydrazinyl)-1H-benzo[d]imidazole is a heterocyclic compound that features an imidazole ring fused with a benzene ring, and a propylidenehydrazinyl group attached to the imidazole nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Propylidenehydrazinyl)-1H-benzo[d]imidazole can be achieved through a multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and a hydrazine derivative. One common method is the Debus–Radziszewski imidazole synthesis, which involves the condensation of these components under acidic or basic conditions . The reaction typically proceeds in two stages: the formation of a diimine intermediate, followed by cyclization to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as copper(I) iodide can enhance the efficiency of the reaction . Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Propylidenehydrazinyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the hydrazinyl group.
Substitution: Substituted imidazole derivatives with various functional groups.
Applications De Recherche Scientifique
2-(2-Propylidenehydrazinyl)-1H-benzo[d]imidazole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-Propylidenehydrazinyl)-1H-benzo[d]imidazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function . The imidazole ring’s nitrogen atoms can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: A simpler analog with a wide range of biological activities.
Benzimidazole: Shares structural similarities and is used in various pharmaceutical applications.
2-(2-Pyridyl)imidazole: Another derivative with applications in coordination chemistry and materials science.
Uniqueness
2-(2-Propylidenehydrazinyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrazinyl group allows for versatile chemical modifications, making it a valuable scaffold for drug development and materials science .
Propriétés
Formule moléculaire |
C10H12N4 |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
N-[(E)-propylideneamino]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C10H12N4/c1-2-7-11-14-10-12-8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3,(H2,12,13,14)/b11-7+ |
Clé InChI |
WIMNRNYLUCTSDC-YRNVUSSQSA-N |
SMILES isomérique |
CC/C=N/NC1=NC2=CC=CC=C2N1 |
SMILES canonique |
CCC=NNC1=NC2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12819376.png)
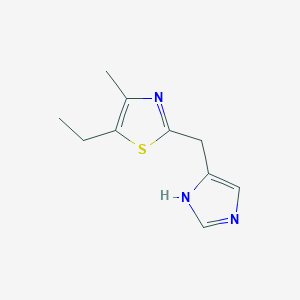
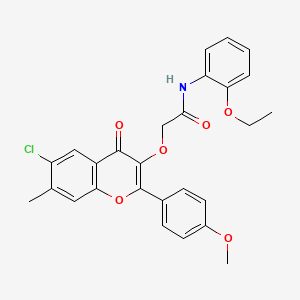
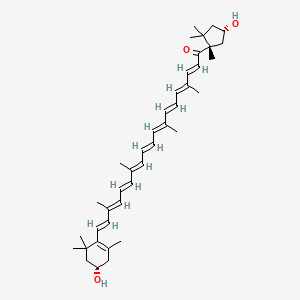
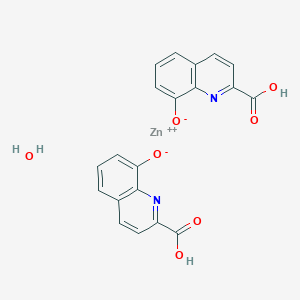
![2-Cbz-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12819407.png)
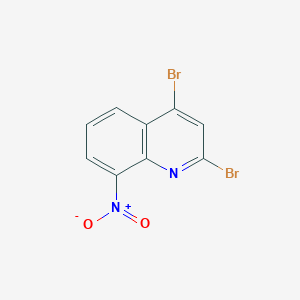
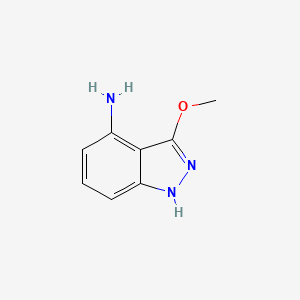
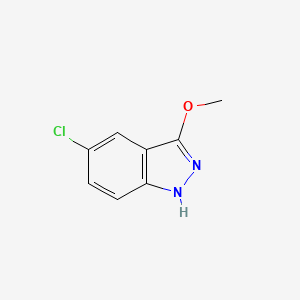
![(R)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol](/img/structure/B12819436.png)
